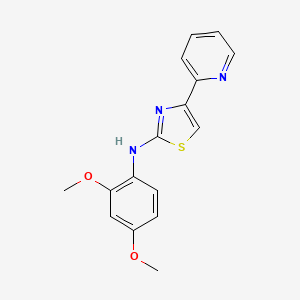
(2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid, also known as (2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate, is an organic compound with a molecular formula of C7H10O2. It is a colorless solid that is soluble in water and organic solvents, and is used in a variety of applications in the pharmaceutical, chemical, and food industries.
Mecanismo De Acción
The mechanism of action of (2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid is not completely understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 enzyme, which is involved in the production of prostaglandins, which are hormones that play a role in inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of cyclooxygenase-2 enzyme, which is involved in the production of prostaglandins. It has also been shown to have antioxidant properties, and to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using (2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize, and can be stored for long periods of time without degradation. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not completely understood, and its effects can vary depending on the concentration used.
Direcciones Futuras
In order to fully understand the mechanism of action of (2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid, further research is needed to elucidate its biochemical and physiological effects. Additionally, further research is needed to identify new applications for this compound, such as its potential use as an anti-inflammatory or anti-cancer agent. Finally, further research is needed to develop more efficient and cost-effective methods for synthesizing this compound.
Métodos De Síntesis
(2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid can be synthesized through a two-step process. The first step involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid and 2-methylprop-2-enoic acid in the presence of an acid catalyst, and the second step involves the reaction of the resulting product with sodium hydroxide.
Aplicaciones Científicas De Investigación
(2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid has been studied extensively in the scientific community, and has been found to have a variety of applications in the pharmaceutical, chemical, and food industries. It has been used as a reagent in the synthesis of novel compounds with potential bioactive properties, as an inhibitor of cyclooxygenase-2 enzyme, and as an antioxidant.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid involves the condensation of 2-methylacetoacetic acid with 1-methyl-1H-pyrazol-4-carboxaldehyde, followed by decarboxylation and oxidation to yield the final product.", "Starting Materials": [ "2-methylacetoacetic acid", "1-methyl-1H-pyrazol-4-carboxaldehyde", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Condensation of 2-methylacetoacetic acid with 1-methyl-1H-pyrazol-4-carboxaldehyde in ethanol using sodium hydroxide as a catalyst to yield (2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-ol.", "Step 2: Decarboxylation of (2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-ol using hydrochloric acid and sodium chloride to yield (2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid.", "Step 3: Oxidation of (2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid using sodium bicarbonate and water to yield the final product, (2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid." ] } | |
Número CAS |
2334151-60-7 |
Fórmula molecular |
C8H10N2O2 |
Peso molecular |
166.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



